1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Description
1-(4-Methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a methoxyphenylsulfonyl group and a 1H-1,2,4-triazol-5-ylmethyl group, making it a unique molecule with interesting properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-22-12-2-4-13(5-3-12)23(20,21)19-8-6-18(7-9-19)10-14-15-11-16-17-14/h2-5,11H,6-10H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMJHWHTXSHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 4-methoxybenzenesulfonyl chloride to introduce the sulfonyl group. Subsequently, the triazole moiety can be introduced through a nucleophilic substitution reaction with 1H-1,2,4-triazole-5-carbaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine nitrogen atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong electrophiles and may be performed in polar aprotic solvents.
Major Products Formed:
Oxidation of the methoxy group results in the formation of 1-(4-hydroxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine.
Reduction of the sulfonyl group yields 1-(4-methoxyphenyl)sulfanyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine.
Substitution reactions can lead to a variety of products depending on the electrophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π interactions, influencing the compound's binding affinity to biological targets.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-methoxyphenyl)sulfonyl-piperazine
4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
